molecular formula C20H26N2O4 B7429898 N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide

N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide

Cat. No. B7429898
M. Wt: 358.4 g/mol
InChI Key: OQOUXROCTXFOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide, also known as EMA401, is a small molecule drug that has been under investigation for its potential use in treating chronic pain. EMA401 is a non-opioid drug that is being developed as an alternative to traditional pain medications that have a high risk of addiction and abuse.

Mechanism of Action

N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain and inflammation, and blocking its activity can reduce pain sensitivity.
Biochemical and Physiological Effects:
N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide has been shown to have a number of biochemical and physiological effects. It is thought to reduce the release of inflammatory molecules in the body, which can contribute to chronic pain. It may also reduce the activity of nerve cells that are involved in transmitting pain signals.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide in lab experiments is that it is a non-opioid drug, which makes it a safer alternative to traditional pain medications that have a high risk of addiction and abuse. However, one limitation is that N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide has only been tested in a limited number of clinical trials, so more research is needed to fully understand its potential benefits and limitations.

Future Directions

There are several future directions for research on N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide. One area of interest is investigating its potential use in treating other types of chronic pain, such as fibromyalgia and chronic back pain. Another direction is investigating the potential use of N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide in combination with other pain medications to enhance its effectiveness. Finally, more research is needed to fully understand the long-term safety and effectiveness of N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide in treating chronic pain.

Synthesis Methods

The synthesis of N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide involves several steps, including the reaction of 4-ethylphenol with ethylene oxide to form 4-ethoxyphenol. This compound is then reacted with 3-chloro-1,2-propanediol to form 3-(4-ethoxyphenoxy)-2-hydroxypropyl ether. The final step involves the reaction of 3-(4-ethoxyphenoxy)-2-hydroxypropyl ether with 2-methyl-4-nitroaniline to form N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide.

Scientific Research Applications

N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide has been the subject of several scientific studies investigating its potential use in treating chronic pain. One study found that N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide was effective in reducing pain in patients with post-herpetic neuralgia, a type of chronic pain that can occur after a shingles infection. Another study found that N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide was effective in reducing pain in patients with diabetic neuropathy, a type of nerve damage that can cause chronic pain.

properties

IUPAC Name

N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-4-25-18-6-8-19(9-7-18)26-13-17(24)12-21-16-5-10-20(14(2)11-16)22-15(3)23/h5-11,17,21,24H,4,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOUXROCTXFOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(CNC2=CC(=C(C=C2)NC(=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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